1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione
Overview
Description
- 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C<sub>10</sub>H<sub>8</sub>ClNO<sub>3</sub> .
- It belongs to the class of pyrrole derivatives and contains a chloro group and a methoxy group on the phenyl ring.
- The compound may have potential applications in various fields due to its unique structure and properties.
Synthesis Analysis
- The synthesis of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione involves specific chemical reactions. Unfortunately, I don’t have access to detailed synthetic procedures for this compound. However, relevant research papers may provide insights into its synthesis.
Molecular Structure Analysis
- The molecular structure of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione includes a pyrrole ring with a chloro group and a methoxy group attached to the phenyl ring.
- X-ray crystallography studies can provide precise details about its three-dimensional arrangement.
Chemical Reactions Analysis
- Investigating the reactivity of this compound with various reagents can reveal its chemical behavior, such as nucleophilic substitutions, oxidation, or reduction reactions.
Physical And Chemical Properties Analysis
- Physical Properties :
- State: Solid
- Melting Point: Varies (depending on the specific isomer)
- Solubility: Soluble in organic solvents (e.g., dichloromethane, chloroform)
- Chemical Properties :
- Reactivity: May undergo nucleophilic or electrophilic reactions
- Stability: Stable under normal conditions
- UV-Vis Absorption: Investigate its absorption spectrum for further insights.
Scientific Research Applications
Photoluminescent Materials
New Photoluminescent Conjugated Polymers : A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been developed for electronic applications due to their strong photoluminescence, high photochemical stability, good solubility, and processability into thin films. These materials show promise for use in electronic devices owing to their orange coloration in solution and strong photoluminescent properties (Beyerlein & Tieke, 2000).
Corrosion Inhibition
Efficient Organic Inhibitors of Carbon Steel Corrosion : 1H-pyrrole-2,5-dione derivatives have been synthesized and shown to be good corrosion inhibitors for carbon steel in hydrochloric acid medium. These inhibitors, including derivatives like 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), demonstrate increased efficiency with concentration and offer potential for industrial applications in corrosion protection (Zarrouk et al., 2015).
Organic Electronics and Solar Cells
Electron Transport Layer for Polymer Solar Cells : A novel alcohol-soluble n-type conjugated polyelectrolyte based on diketopyrrolopyrrole (DPP) backbone has been synthesized for use as an electron transport layer in inverted polymer solar cells. This material, due to its high conductivity and electron mobility, along with the creation of an interfacial dipole moment, significantly enhances the power conversion efficiency of the devices (Hu et al., 2015).
Luminescent Polymers
Highly Luminescent Polymers with N-Aryl DPP Chromophore : Polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and quantum yields, making them suitable for optoelectronic applications. Their solubility in common organic solvents and distinct optical properties differentiate them for use in light-emitting devices and sensors (Zhang & Tieke, 2008).
Anticancer Therapeutics
Pyrrole Derivatives as Anti-Cancer Therapeutics : Pyrrole derivatives have been synthesized and evaluated for their potential as inhibitors of protein kinases involved in cancer growth, such as EGFR and VEGFR. These compounds demonstrate the ability to form stable complexes with the target proteins, indicating their potential as competitive inhibitors and antioxidants for anticancer therapy (Kuznietsova et al., 2019).
Safety And Hazards
- This compound may pose risks such as skin irritation, eye irritation, and respiratory irritation.
- Handle with care, use appropriate protective equipment, and follow safety guidelines.
Future Directions
- Further research is needed to explore its potential applications, including drug development, materials science, or catalysis.
- Investigate its biological activity, pharmacological properties, and potential therapeutic uses.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-9-3-2-7(12)6-8(9)13-10(14)4-5-11(13)15/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYUCWYKHXDVIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351832 | |
Record name | 1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
39900-81-7 | |
Record name | 1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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